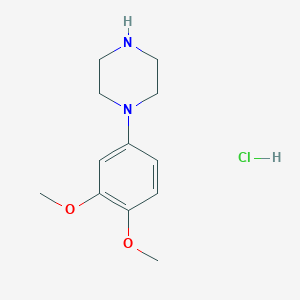

1-(3,4-Dimethoxyphenyl)piperazine hydrochloride

Description

Propriétés

IUPAC Name |

1-(3,4-dimethoxyphenyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2.ClH/c1-15-11-4-3-10(9-12(11)16-2)14-7-5-13-6-8-14;/h3-4,9,13H,5-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXLJIVYSDTVIHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CCNCC2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80510915 | |

| Record name | 1-(3,4-Dimethoxyphenyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16015-72-8 | |

| Record name | Piperazine, 1-(3,4-dimethoxyphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16015-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Dimethoxyphenyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16015-72-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

1-(3,4-Dimethoxyphenyl)piperazine hydrochloride literature review

An In-Depth Technical Guide to 1-(3,4-Dimethoxyphenyl)piperazine Hydrochloride for Researchers and Drug Development Professionals

Introduction

1-(3,4-Dimethoxyphenyl)piperazine hydrochloride is a synthetic organic compound featuring a piperazine ring substituted with a dimethoxyphenyl group.[1] As a member of the diverse class of piperazine derivatives, it holds significant interest for researchers in medicinal chemistry and pharmacology.[2] Piperazine and its analogues are integral scaffolds in the design of numerous therapeutic agents, demonstrating a wide range of pharmacological activities, particularly targeting the central nervous system (CNS).[2] These compounds have been successfully developed into antipsychotic, antidepressant, and anxiolytic drugs.[2]

The 3,4-dimethoxy substitution on the phenyl ring is a common feature in many psychoactive compounds, suggesting potential interactions with various neurotransmitter systems.[1] This technical guide provides a comprehensive overview of the synthesis, chemical properties, pharmacological activities, and analytical methods for 1-(3,4-dimethoxyphenyl)piperazine hydrochloride, serving as a valuable resource for its application in research and drug discovery.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 1-(3,4-dimethoxyphenyl)piperazine hydrochloride is fundamental for its handling, formulation, and interpretation of biological data.

| Property | Value | Source |

| Chemical Name | 1-(3,4-Dimethoxyphenyl)piperazine hydrochloride | [3] |

| Synonyms | N-(3,4-Dimethoxyphenyl)piperazine HCl, 4-(3,4-Dimethoxyphenyl)piperazine HCl | [1] |

| Molecular Formula | C12H19ClN2O2 | [3] |

| Molecular Weight | 258.744 g/mol | [3] |

| Appearance | White to off-white powder | [3] |

| Solubility | Soluble in water and some polar organic solvents | [3][4] |

| Melting Point | Varies depending on purity | [3] |

| Stability | Should be stored in a cool, dry place away from light and moisture | [3] |

Synthesis of 1-(3,4-Dimethoxyphenyl)piperazine Hydrochloride

The synthesis of 1-(3,4-dimethoxyphenyl)piperazine hydrochloride can be approached through several established methods for N-arylation of piperazines. A common and effective strategy involves the reaction of piperazine with a suitably activated dimethoxybenzene derivative. The following protocol is a representative example of how this synthesis can be achieved.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-(3,4-Dimethoxyphenyl)piperazine (Free Base)

-

To a solution of piperazine (2 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF), add 1-bromo-3,4-dimethoxybenzene (1 equivalent) and a base such as potassium carbonate (1.2 equivalents).[5]

-

Heat the reaction mixture with stirring at a temperature of 80-100 °C for 12-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove any remaining piperazine and inorganic impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(3,4-dimethoxyphenyl)piperazine.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure free base.

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the purified 1-(3,4-dimethoxyphenyl)piperazine free base in a minimal amount of a suitable solvent, such as ethanol or isopropanol.

-

To this solution, add a solution of hydrochloric acid in the same solvent (e.g., ethanolic HCl) dropwise with stirring until the pH becomes acidic.

-

The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.

-

Collect the precipitate by filtration and wash with a small amount of cold solvent.

-

Dry the resulting solid under vacuum to obtain 1-(3,4-dimethoxyphenyl)piperazine hydrochloride as a crystalline solid.[6]

Caption: Synthetic workflow for 1-(3,4-Dimethoxyphenyl)piperazine hydrochloride.

Pharmacological Profile and Mechanism of Action

The pharmacological effects of piperazine derivatives are diverse and depend on the nature of the substituents on the piperazine ring and the phenyl group.[2] Many arylpiperazines exhibit affinity for various G-protein coupled receptors (GPCRs) in the CNS, including serotonergic, dopaminergic, and adrenergic receptors.

While specific pharmacological data for 1-(3,4-dimethoxyphenyl)piperazine hydrochloride is not extensively reported in the readily available literature, its structural similarity to other known psychoactive arylpiperazines suggests that it may act as a modulator of monoaminergic systems.[2][7] For instance, compounds like 1-(3-chlorophenyl)piperazine (mCPP) are known to have complex pharmacological profiles, acting as agonists or antagonists at different serotonin receptor subtypes.[7]

It is plausible that 1-(3,4-dimethoxyphenyl)piperazine hydrochloride interacts with one or more of these receptor systems, potentially leading to effects on mood, cognition, and behavior.[1] Further research, including receptor binding assays and functional studies, is necessary to elucidate its precise mechanism of action.

Caption: Hypothetical signaling pathway for 1-(3,4-Dimethoxyphenyl)piperazine.

Analytical and Quality Control Methodologies

Robust analytical methods are crucial for confirming the identity, purity, and concentration of 1-(3,4-dimethoxyphenyl)piperazine hydrochloride in research and development settings. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of piperazine derivatives.[8][9] A reverse-phase HPLC method is generally suitable for the analysis of 1-(3,4-dimethoxyphenyl)piperazine hydrochloride.

Experimental Protocol: HPLC Analysis

-

Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.[8]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 2-3) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio can be optimized for optimal separation.[10]

-

Detection: UV detection at a wavelength where the compound exhibits significant absorbance, which can be determined by UV spectrophotometry.[10]

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration.[11]

-

Analysis: Inject a known volume of the sample solution onto the column and record the chromatogram. The retention time can be used for identification, and the peak area can be used for quantification against a standard curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds.[7] For piperazine derivatives, it provides high sensitivity and structural information from the mass spectrum.

Experimental Protocol: GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer. A capillary column with a non-polar or medium-polarity stationary phase is typically used.[11]

-

Sample Preparation: The sample may need to be derivatized to improve its volatility and chromatographic properties. However, the free base form of many piperazines is often sufficiently volatile for direct analysis.[9] Samples are typically dissolved in a volatile organic solvent.

-

GC Conditions: The injector temperature, oven temperature program, and carrier gas flow rate should be optimized to achieve good separation of the analyte from any impurities.[11]

-

MS Conditions: The mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Thin Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method for monitoring reaction progress, checking purity, and identifying compounds.[10]

Experimental Protocol: TLC Analysis

-

Stationary Phase: Silica gel 60 F254 plates are commonly used.[10]

-

Mobile Phase: A mixture of solvents with varying polarities, such as butanol-acetic acid-water, can be used to achieve separation.[10]

-

Sample Application: Dissolve the sample in a suitable solvent and spot a small amount onto the TLC plate.

-

Development: Place the plate in a developing chamber containing the mobile phase.

-

Visualization: The spots can be visualized under UV light (if the compound is UV active) or by staining with a suitable reagent, such as acidified iodoplatinate solution.[11]

Applications in Research and Drug Discovery

1-(3,4-Dimethoxyphenyl)piperazine hydrochloride serves as a valuable tool in several areas of research and drug development:

-

Scaffold for Medicinal Chemistry: The piperazine core is a privileged scaffold in medicinal chemistry. This compound can be used as a starting material or a building block for the synthesis of more complex molecules with potential therapeutic activities.[5][12] The dimethoxyphenyl moiety can be further modified to explore structure-activity relationships.

-

Pharmacological Research Tool: As a potential modulator of CNS receptors, it can be used in vitro and in vivo to study the roles of these receptors in various physiological and pathological processes.[2][7]

-

Development of Novel CNS Agents: Given the prevalence of the arylpiperazine motif in CNS drugs, this compound and its derivatives are of interest for the development of new treatments for psychiatric and neurological disorders.[2]

Safety and Handling

Recommended Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

1-(3,4-Dimethoxyphenyl)piperazine hydrochloride is a compound with significant potential in the fields of medicinal chemistry and neuropharmacology. Its synthesis is achievable through established chemical methods, and a range of analytical techniques are available for its characterization and quality control. While its specific pharmacological profile requires further investigation, its structural features suggest it may interact with key neurotransmitter systems in the CNS. As a research tool and a building block for drug discovery, 1-(3,4-dimethoxyphenyl)piperazine hydrochloride represents a valuable asset for scientists working to develop the next generation of CNS-active therapeutic agents.

References

-

PrepChem.com. Synthesis of 1-(3-chloropropyl)-4-(3,4-dimethoxyphenyl)piperazine. [Link]

-

CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. [Link]

- Google Patents.

-

SWGDrug. 1-(3-METHOXYPHENYL)PIPERAZINE. [Link]

-

UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

-

Pipzine Chemicals. 1-(3,4-Dimethxyphenyl)piperazine Hcl. [Link]

-

RSC Publishing. Analytical Methods. [Link]

-

Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

-

ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

-

Wikipedia. Piperazine. [Link]

-

PubMed. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]

-

PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]

-

PubChem. 1-(3-Methoxyphenyl)piperazine dihydrochloride. [Link]

Sources

- 1. CAS 16015-73-9: 1-(3,4-Dimethoxyphenyl)piperazine [cymitquimica.com]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(3,4-Dimethoxyphenyl)piperazine HCl Supplier China | High Purity CAS 33618-89-4 | Manufacturer Price & Safety Data [pipzine-chem.com]

- 4. Piperazine - Wikipedia [en.wikipedia.org]

- 5. prepchem.com [prepchem.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 8. jocpr.com [jocpr.com]

- 9. researchgate.net [researchgate.net]

- 10. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. swgdrug.org [swgdrug.org]

- 12. Buy 1-(3,4-Dimethoxybenzyl)-4-(3-chlorophenyl)piperazine hydrochloride | 64011-19-4 [smolecule.com]

- 13. 1-(3-Methoxyphenyl)piperazine dihydrochloride | C11H18Cl2N2O | CID 81429 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Neuropharmacology of Substituted Piperazines: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Significance of the Piperazine Scaffold

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, stands as a cornerstone in modern medicinal chemistry and neuropharmacology.[1][2][3] Its structural simplicity, coupled with the ability to be readily substituted at the nitrogen positions, provides a versatile scaffold for the development of a vast array of neurologically active agents.[3][4][5] This adaptability allows for the fine-tuning of physicochemical properties and target engagement, leading to compounds with diverse therapeutic applications, including antipsychotics, antidepressants, anxiolytics, and antihistamines.[2][3] This technical guide provides an in-depth exploration of the neuropharmacology of substituted piperazines, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the key experimental methodologies used to characterize these multifaceted compounds.

Core Neuropharmacological Mechanisms of Action

Substituted piperazines exert their effects by interacting with a wide range of G-protein coupled receptors (GPCRs) and neurotransmitter transporters.[4] The nature of the substituents on the piperazine core dictates the primary molecular targets and the resulting pharmacological profile.

Modulation of Monoamine Systems: Dopamine, Serotonin, and Norepinephrine

A significant number of psychoactive piperazine derivatives target the monoamine neurotransmitter systems. This is primarily achieved through two main mechanisms:

-

Receptor Binding: Direct interaction with dopamine (D1, D2-like), serotonin (5-HT1A, 5-HT2A/2C, etc.), and adrenergic receptors. The affinity and functional activity (agonist, antagonist, or partial agonist) at these receptors are highly dependent on the specific substitution patterns.

-

Transporter Inhibition: Blocking the reuptake of dopamine (DAT), serotonin (SERT), and norepinephrine (NET), thereby increasing the synaptic concentration of these neurotransmitters.

Key Classes and Their Primary Mechanisms:

-

Phenylpiperazines: This class, characterized by a phenyl group attached to one of the piperazine nitrogens, often exhibits significant affinity for serotonin receptors.[6] For example, compounds like 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) are known to interact potently with 5-HT1B/2A/2C receptors.[7] Many phenylpiperazine-based antidepressants act as serotonin 5-HT2 receptor blockers and/or reuptake inhibitors.[8]

-

Benzylpiperazines: With a benzyl group substitution, this class often displays stimulant-like properties. 1-Benzylpiperazine (BZP), for instance, acts as a releasing agent at dopamine, norepinephrine, and to a lesser extent, serotonin transporters.[7][9][10] It also functions as a non-selective agonist at various serotonin receptors, which may contribute to its complex psychoactive effects.[9][10]

The interplay between receptor binding and transporter inhibition leads to the diverse pharmacological profiles observed with substituted piperazines, ranging from stimulant and euphoric effects to antipsychotic and antidepressant actions.[2]

GABAergic and Other Receptor Systems

While monoaminergic systems are the primary targets for many psychoactive piperazines, some derivatives also interact with other neurotransmitter systems. For instance, the parent compound, piperazine, exhibits its anthelmintic effects through agonism at inhibitory GABA (γ-aminobutyric acid) receptors in parasites.[11] This highlights the potential for developing piperazine derivatives that target a broader range of neuronal signaling pathways.

Structure-Activity Relationships (SAR): Tailoring Function Through Chemical Design

The pharmacological activity of substituted piperazines is intricately linked to their chemical structure. Understanding these SARs is crucial for the rational design of novel compounds with desired therapeutic properties.

Substitutions on the Phenyl Ring

For phenylpiperazines, substitutions on the aromatic ring significantly influence receptor affinity and selectivity. For instance, electron-withdrawing groups in the para position of the phenyl ring have been shown to decrease binding affinity for both 5-HT1A and D2A receptors.[12] The position of the substituent (ortho, meta, or para) also plays a critical role in determining the interaction with the receptor binding pocket.

Substitutions on the Piperazine Nitrogens

The nature of the substituent on the second nitrogen of the piperazine ring is a key determinant of the compound's overall pharmacological profile. This position allows for the introduction of various functionalities to modulate properties such as:

-

Lipophilicity: Affecting the ability of the compound to cross the blood-brain barrier.

-

Target Affinity and Selectivity: Introducing groups that can form specific interactions with the target receptor or transporter.

-

Metabolic Stability: Modifying the molecule to reduce susceptibility to metabolic enzymes.

Carbon Functionalization of the Piperazine Ring

While substitutions at the nitrogen atoms are well-explored, functionalization of the carbon atoms of the piperazine ring is a more recent and promising area of research.[13][14] This approach offers the potential to create novel chemical entities with unique pharmacological properties by introducing additional points of interaction with biological targets.

The following diagram illustrates the key structural components of a substituted piperazine and their influence on its neuropharmacological properties.

Caption: Key structural determinants of substituted piperazine neuropharmacology.

Experimental Characterization of Substituted Piperazines: A Methodological Overview

A multi-faceted experimental approach is necessary to fully elucidate the neuropharmacological profile of a novel substituted piperazine. This involves a combination of in vitro and in vivo assays to determine target engagement, functional activity, and behavioral effects.

In Vitro Assays

1. Receptor Binding Assays:

These assays are fundamental for determining the affinity of a compound for its molecular targets. Radioligand binding assays are a common and robust method.

-

Principle: A radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and from this, the inhibitory constant (Ki) can be calculated, which reflects the affinity of the compound for the receptor.

Experimental Protocol: Radioligand Binding Assay for 5-HT1A Receptor Affinity

-

Preparation of Receptor Source: Homogenize rat hippocampal tissue (rich in 5-HT1A receptors) in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.

-

Assay Incubation: In a 96-well plate, combine the membrane preparation, a specific radioligand for the 5-HT1A receptor (e.g., [3H]8-OH-DPAT), and varying concentrations of the substituted piperazine test compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound radioligand from the unbound. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Calculate the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and then derive the Ki value using the Cheng-Prusoff equation.

The following diagram illustrates the workflow for a typical radioligand binding assay.

Caption: Workflow for a radioligand binding assay.

2. Functional Assays:

While binding assays reveal affinity, functional assays are necessary to determine whether a compound acts as an agonist, antagonist, or partial agonist at a given receptor.

-

Example: G-protein Coupled Receptor (GPCR) Activation Assays: Many neurotransmitter receptors targeted by piperazines are GPCRs. Their activation leads to downstream signaling events, such as changes in intracellular cyclic AMP (cAMP) levels or calcium mobilization. These changes can be measured using various techniques, including fluorescence-based assays.

3. Neurotransmitter Reuptake Assays:

To assess the activity of piperazine derivatives on monoamine transporters, in vitro reuptake assays are employed.

-

Principle: Synaptosomes (isolated nerve terminals) are incubated with a radiolabeled neurotransmitter (e.g., [3H]dopamine) in the presence of the test compound. The ability of the compound to inhibit the uptake of the radiolabeled neurotransmitter into the synaptosomes is measured.

Quantitative Data Summary: In Vitro Characterization

| Assay Type | Parameter Measured | Typical Units | Interpretation |

| Radioligand Binding | Ki (Inhibitory Constant) | nM | Lower Ki indicates higher binding affinity. |

| Functional (GPCR) | EC50 (Half-maximal effective concentration) | nM | Lower EC50 indicates higher agonist potency. |

| Functional (GPCR) | IC50 (Half-maximal inhibitory concentration) | nM | Lower IC50 indicates higher antagonist potency. |

| Neurotransmitter Reuptake | IC50 | nM | Lower IC50 indicates greater inhibition of reuptake. |

In Vivo Models

In vivo studies are essential to understand the overall pharmacological effects of a substituted piperazine in a whole organism, including its behavioral effects, pharmacokinetics, and potential toxicity.

1. Behavioral Models:

A wide range of behavioral models in rodents are used to assess the psychoactive properties of piperazine derivatives.

-

Locomotor Activity: To assess stimulant or sedative effects.

-

Elevated Plus Maze: To evaluate anxiolytic or anxiogenic properties.[15]

-

Forced Swim Test: To screen for potential antidepressant activity.[15]

-

Drug Discrimination Studies: To compare the subjective effects of a novel compound to those of known drugs of abuse.

2. Pharmacokinetic Studies:

These studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. This information is critical for understanding its bioavailability and duration of action.

3. Toxicity Studies:

Acute and chronic toxicity studies are necessary to determine the safety profile of a new chemical entity. The nematode Caenorhabditis elegans has been used as an alternative in vivo model for assessing the toxicity of piperazine designer drugs.[16][17]

Analytical Characterization of Substituted Piperazines

Accurate analytical methods are crucial for the identification, quantification, and quality control of substituted piperazines in both research and forensic settings.[18]

1. High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the separation and quantification of piperazine derivatives.[18] As the piperazine nucleus lacks a strong chromophore, derivatization is often required to enhance UV detection.[18][19] A common derivatizing agent is 4-chloro-7-nitrobenzofuran (NBD-Cl).[18][19]

Experimental Protocol: HPLC-UV Analysis of a Piperazine Derivative

-

Sample Preparation: Dissolve the piperazine compound in a suitable solvent.

-

Derivatization (if necessary): React the sample with a derivatizing agent like NBD-Cl to form a UV-active product.[19]

-

Chromatographic Separation: Inject the prepared sample onto an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column). Use an appropriate mobile phase (e.g., a mixture of acetonitrile and water) to separate the components of the sample.

-

Detection: Monitor the eluent using a UV detector at a wavelength appropriate for the derivative (e.g., 340 nm for the NBD-Cl derivative).[19]

-

Quantification: Compare the peak area of the analyte to a calibration curve generated from standards of known concentration.

2. Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the identification and structural elucidation of volatile piperazine derivatives.[20] It provides both retention time information for separation and a mass spectrum that can be used as a molecular fingerprint for identification.

Conclusion and Future Directions

Substituted piperazines continue to be a rich source of novel neuropharmacological agents. Their structural versatility and ability to modulate key neurotransmitter systems ensure their continued relevance in drug discovery. Future research in this area will likely focus on:

-

Multi-Target Ligands: Designing single molecules that can interact with multiple targets to achieve a more desirable therapeutic effect with fewer side effects.[21]

-

Improved Selectivity: Developing compounds with higher selectivity for specific receptor subtypes or transporter proteins to minimize off-target effects.

-

Novel Scaffolds: Exploring new ways to functionalize the piperazine ring to create compounds with unique pharmacological profiles.

-

Integration of Computational and Experimental Approaches: Utilizing computational modeling and virtual screening to guide the design and synthesis of new piperazine derivatives.[22]

This technical guide has provided a comprehensive overview of the neuropharmacology of substituted piperazines, from their fundamental mechanisms of action to the experimental techniques used for their characterization. By leveraging this knowledge, researchers and drug development professionals can continue to unlock the therapeutic potential of this remarkable chemical scaffold.

References

- Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. (n.d.). National Center for Biotechnology Information.

- Synthesis and structure-activity relationships of new arylpiperazines: para substitution with electron-withdrawing groups decrease binding to 5-HT(1A) and D(2A) receptors. (2002). PubMed.

- Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives. (n.d.). BenchChem.

- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI.

- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.). ResearchGate.

- Piperazine. (n.d.). Wikipedia.

- The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. (n.d.). ResearchGate.

- Synthesis of Piperazines by C-H Functionalization. (n.d.). Encyclopedia MDPI.

- 1-Phenylpiperazine. (n.d.). Chem-Impex.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library.

- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (n.d.). Dalton Transactions (RSC Publishing).

- Substituted piperazine. (n.d.). Wikipedia.

- Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (2023). ChemRxiv.

- Phenylpiperidines. (n.d.). Wikipedia.

- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2025). MDPI.

- Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (2021). Auburn University.

- Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans. (2020). PubMed.

- Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. (n.d.). National Center for Biotechnology Information.

- Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. (2025). ResearchGate.

- Benzylpiperazine. (n.d.). Wikipedia.

- 1-Phenylpiperazine. (n.d.). Wikipedia.

- An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. (n.d.). Analytical Methods (RSC Publishing).

- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). JOCPR.

- Fused and Substituted Piperazines as Anticancer Agents: A Review. (2025). PubMed.

- 1-Benzylpiperazine and other Piperazine-based Derivatives. (n.d.). ResearchGate.

- List of Phenylpiperazine antidepressants. (n.d.). Drugs.com.

- Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. (2006). PubMed.

- Method of analysis of Piperazine. (2023). Pharma Knowledge Forum.

- Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide. (n.d.). BenchChem.

- An In-Depth Technical Guide on the Psychoactive Effects of 1-Benzylpiperazine (BZP). (n.d.). BenchChem.

- Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. (n.d.). PubMed Central.

- Piperazine skeleton in the structural modification of natural products: a review. (n.d.). National Center for Biotechnology Information.

- Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. (2022). ResearchGate.

- Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. (2025). National Center for Biotechnology Information.

- New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.). National Center for Biotechnology Information.

- Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. (n.d.). National Center for Biotechnology Information.

- Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans. (2019). Merck Millipore.

- BZP/piperazines drug profile. (n.d.). European Union.

- Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. (2020). PubMed.

- Substituted Piperazines as Novel Potential Radioprotective Agents. (2020). PubMed.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ResearchGate.

- Substituted Piperazines as Novel Potential Radioprotective Agents. (2020). National Center for Biotechnology Information.

- Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (n.d.). MDPI.

- Synthesis, characterization and in vivoanthelmintic activity of some newer piperazine derivatives. (2012). ResearchGate.

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drugs.com [drugs.com]

- 9. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. Piperazine - Wikipedia [en.wikipedia.org]

- 12. Synthesis and structure-activity relationships of new arylpiperazines: para substitution with electron-withdrawing groups decrease binding to 5-HT(1A) and D(2A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. merckmillipore.com [merckmillipore.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. jocpr.com [jocpr.com]

- 20. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 21. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Technical Guide: 1-(3,4-Dimethoxyphenyl)piperazine Hydrochloride in CNS Research

The following technical guide details the pharmacological profile, experimental utility, and handling protocols for 1-(3,4-Dimethoxyphenyl)piperazine hydrochloride (3,4-DMPP) . This document is structured for researchers investigating serotonergic signaling and structure-activity relationships (SAR) in CNS drug discovery.

A Versatile Pharmacophore for 5-HT and Adrenergic Receptor Profiling

Executive Summary

1-(3,4-Dimethoxyphenyl)piperazine hydrochloride (3,4-DMPP) is a substituted phenylpiperazine employed primarily as a chemical probe to delineate ligand selectivity between serotonin (5-HT) receptor subtypes and

Chemical & Physical Profile

The hydrochloride salt form enhances aqueous solubility, making it suitable for in vitro and in vivo administration.

| Property | Specification |

| IUPAC Name | 1-(3,4-dimethoxyphenyl)piperazine hydrochloride |

| CAS Number | 33618-89-4 (free base often cited as 16015-73-9) |

| Molecular Formula | |

| Molecular Weight | 258.75 g/mol (HCl salt) |

| Appearance | White to off-white crystalline powder |

| Solubility | Water (>50 mg/mL), DMSO (>25 mg/mL), Methanol |

| Stability | Hygroscopic; store at -20°C under desiccated conditions. |

| pKa | ~9.8 (piperazine nitrogen), making it protonated at physiological pH. |

Pharmacology & Mechanism of Action[1]

Receptor Binding Profile

The phenylpiperazine moiety is a "privileged scaffold" in medicinal chemistry. 3,4-DMPP exhibits a promiscuous binding profile characteristic of this class, primarily interacting with:

-

5-HT

Receptors (Target): Acts as a partial agonist. The 3,4-dimethoxy substitution pattern influences the orientation of the phenyl ring in the receptor's transmembrane binding pocket (TM3/TM6), often retaining nanomolar affinity ( -

-Adrenergic Receptors (Off-Target): A common liability of arylpiperazines. The protonated nitrogen forms a salt bridge with Asp113 (in

Signaling Pathway Visualization

The following diagram illustrates the divergent signaling cascades activated or inhibited by 3,4-DMPP, highlighting the cross-talk between serotonergic and adrenergic systems.

Caption: Dual-action mechanism showing 5-HT1A partial agonism (green path) leading to hyperpolarization, and Alpha-1 antagonism (red path) blocking calcium mobilization.

Applications in CNS Research[2]

Probe for Selectivity

Researchers utilize 3,4-DMPP to determine the structural requirements for 5-HT

Metabolite & Forensic Relevance

While not the primary active metabolite of Enciprazine (which yields the 2-methoxy isomer), 3,4-DMPP is relevant in forensic toxicology as a reference standard for "designer drug" screening. Substituted piperazines are frequently monitored as potential psychoactive substances (mimicking MDMA/amphetamine effects), making the spectral characterization of this isomer critical for distinguishing legal research chemicals from controlled analogs.

Experimental Protocols

Preparation of Stock Solutions

Objective: Create a stable 10 mM stock solution for in vitro assays.

-

Weighing: Accurately weigh 2.59 mg of 3,4-DMPP HCl.

-

Solvent Choice:

-

Preferred: 100% DMSO (Dimethyl sulfoxide).

-

Alternative: Milli-Q Water (Sonication may be required).

-

-

Dissolution: Add 1.0 mL of solvent. Vortex for 30 seconds.

-

Storage: Aliquot into light-protective amber vials. Store at -20°C. Stable for 3 months.

-

Note: Avoid repeated freeze-thaw cycles.

-

In Vitro Radioligand Binding Assay (5-HT )

Objective: Determine

-

Membrane Prep: Use HEK-293 cells stably expressing human 5-HT

receptors. -

Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl

. -

Incubation:

-

Mix 50

L membrane suspension (10-20 -

Add 25

L -

Add 25

L 3,4-DMPP (Concentration range:

-

-

Condition: Incubate at 25°C for 60 minutes.

-

Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Experimental Workflow Diagram

Caption: Step-by-step workflow for determining the binding affinity of 3,4-DMPP.

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][2]

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to prevent inhalation.

-

Disposal: Dispose of as hazardous chemical waste containing nitrogenous organic compounds.

References

-

Jain, P. C., et al. (1967). Synthesis and pharmacological evaluation of some 1-substituted 4-(3,4-dimethoxyphenyl)piperazines. Journal of Medicinal Chemistry.

-

Glennon, R. A., et al. (1988). Binding of phenylpiperazines to 5-HT1A serotonin receptors: effect of methoxy substitution. Journal of Medicinal Chemistry.

-

SWGDRUG. (2005).[3][4] Monographs: Piperazine Derivatives (Analytical profiles including solubility and GC-MS data). Scientific Working Group for the Analysis of Seized Drugs.

-

Staack, R. F., & Maurer, H. H. (2005).[3] Metabolism of designer drugs of abuse.[5] Current Drug Metabolism.[5]

-

PubChem. 1-(3,4-Dimethoxyphenyl)piperazine hydrochloride - Compound Summary. National Library of Medicine.

Sources

Application Note: Quantitative Analysis of 1-(3,4-Dimethoxyphenyl)piperazine Hydrochloride using Gas Chromatography-Mass Spectrometry

Abstract

This application note presents a comprehensive guide for the qualitative and quantitative analysis of 1-(3,4-Dimethoxyphenyl)piperazine hydrochloride using Gas Chromatography-Mass Spectrometry (GC-MS). This document provides a detailed protocol, from sample preparation, including a derivatization step to enhance analyte volatility and thermal stability, to instrument parameters and data analysis. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals requiring a robust and reliable analytical method for the characterization and quantification of this piperazine derivative.

Introduction

1-(3,4-Dimethoxyphenyl)piperazine is a chemical intermediate and a member of the piperazine class of compounds, which are prevalent in the synthesis of various active pharmaceutical ingredients (APIs).[1] The piperazine moiety is a common scaffold in drug discovery, and its derivatives have shown a wide range of biological activities. Accurate and precise analytical methods are crucial for quality control, impurity profiling, and pharmacokinetic studies involving such compounds.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[3] This combination allows for the effective separation of complex mixtures and the definitive identification and quantification of individual components.[2][4] For many pharmaceutical compounds, including piperazine derivatives, direct analysis by GC-MS can be challenging due to their polarity and low volatility. Derivatization is a common strategy to overcome these limitations by converting the analyte into a more volatile and thermally stable form.[5][6]

This application note details a GC-MS method for the analysis of 1-(3,4-Dimethoxyphenyl)piperazine hydrochloride. The protocol includes a derivatization step using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to silylate the secondary amine of the piperazine ring, thus improving its chromatographic properties.[7]

Experimental

Materials and Reagents

-

1-(3,4-Dimethoxyphenyl)piperazine hydrochloride (Reference Standard, >98% purity)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine, anhydrous

-

Methanol, HPLC grade[8]

-

Ethyl acetate, HPLC grade

-

Deionized water

-

Nitrogen gas, high purity

Instrumentation

A standard gas chromatograph equipped with a mass selective detector (MSD) is required. The following configuration was used for this application:

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

-

Autosampler: Agilent 7693A Autosampler (or equivalent)

-

GC Column: A non-polar or medium-polarity column is recommended. A suitable option is a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[6]

Methodologies and Protocols

Standard and Sample Preparation

Rationale: The hydrochloride salt of the analyte is non-volatile. To prepare it for GC-MS analysis, it is essential to convert it to its free base form and then derivatize it to increase volatility and thermal stability.

Protocol:

-

Stock Solution Preparation (1 mg/mL):

-

Accurately weigh 10 mg of 1-(3,4-Dimethoxyphenyl)piperazine hydrochloride reference standard and transfer to a 10 mL volumetric flask.

-

Dissolve in and dilute to volume with methanol.[8] This stock solution contains the free base of the analyte.

-

-

Working Standard Preparation (100 µg/mL):

-

Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

-

Dilute to volume with methanol.

-

-

Derivatization Protocol:

-

Transfer 100 µL of the working standard solution to a 2 mL autosampler vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.

-

To the dry residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.[7]

-

Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.[6]

-

After cooling to room temperature, the sample is ready for GC-MS analysis.

-

Caption: Derivatization workflow for GC-MS analysis.

GC-MS Parameters

Rationale: The GC parameters are optimized to ensure good chromatographic separation and peak shape of the derivatized analyte. The MS parameters are set for sensitive detection and generation of a characteristic mass spectrum for identification.

| Parameter | Condition |

| GC System | |

| Injection Port | Splitless mode |

| Injector Temperature | 280°C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Oven Program | |

| Initial Temperature | 150°C, hold for 1 min |

| Temperature Ramp | 15°C/min to 280°C |

| Final Temperature | 280°C, hold for 5 min |

| Mass Spectrometer | |

| Ion Source | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Transfer Line Temp. | 280°C |

| Scan Mode | Full Scan (m/z 50-550) |

| Solvent Delay | 5 min |

Results and Discussion

Chromatographic Performance

Under the specified GC conditions, the trimethylsilyl (TMS) derivative of 1-(3,4-Dimethoxyphenyl)piperazine is expected to elute as a sharp, symmetrical peak. The derivatization of the secondary amine significantly reduces peak tailing, which is often observed with underivatized amines.

Mass Spectral Interpretation

The electron ionization mass spectrum of the TMS-derivatized analyte will provide a unique fragmentation pattern that can be used for its unequivocal identification. The molecular ion (M+) peak should be observable, and characteristic fragment ions will result from the cleavage of the piperazine ring and the dimethoxyphenyl moiety.

Predicted Fragmentation Pattern:

Caption: Predicted fragmentation of the TMS-derivatized analyte.

Expected Key Ions:

| m/z | Proposed Fragment Identity |

| 294 | Molecular Ion [M]+ |

| 279 | [M-CH3]+ |

| 157 | [C4H9N2Si]+ (Piperazine-TMS fragment) |

| 151 | [C8H9O2]+ (Dimethoxyphenyl fragment) |

| 73 | [Si(CH3)3]+ |

The presence of these ions, along with their relative abundances, provides a high degree of confidence in the identification of 1-(3,4-Dimethoxyphenyl)piperazine.

Method Validation Considerations

For quantitative applications, a full method validation should be performed in accordance with ICH guidelines. This would include:

-

Specificity: Ensuring no interference from diluents or potential impurities at the retention time of the analyte.

-

Linearity: Establishing a linear relationship between concentration and detector response over a defined range.

-

Accuracy: Assessing the closeness of the measured value to the true value.

-

Precision: Evaluating the repeatability and intermediate precision of the method.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of analyte that can be reliably detected and quantified.

-

Robustness: Assessing the method's performance under small, deliberate variations in parameters.[1]

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for the analysis of 1-(3,4-Dimethoxyphenyl)piperazine hydrochloride. The use of a derivatization step is critical for achieving good chromatographic performance and obtaining reproducible results. This method is suitable for use in quality control, stability testing, and research environments within the pharmaceutical industry.

References

-

A Review on GC-MS and Method Development and Validation. Impactfactor. Available at: [Link]

-

Determination of Piperazine in Working Atmosphere and in Human Urine Using Derivatization and Capillary Gas Chromatography With Nitrogen- And Mass-Selective Detection. PubMed. Available at: [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Determination of piperazine derivatives in “Legal Highs”. ResearchGate. Available at: [Link]

-

GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. ResolveMass Laboratories Inc.. Available at: [Link]

-

Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. Available at: [Link]

-

Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. Available at: [Link]

-

Method Development and Validation of Gas Chromatography-Mass Spectrometry Method for Quantification of Sonidegib in Capsule Dosage Form. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]

-

An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. RSC Publishing. Available at: [Link]

-

Analytical Methods. RSC Publishing. Available at: [Link]

-

1-(3,4-Dimethxyphenyl)piperazine Hcl. Pipzine Chemicals. Available at: [Link]

-

Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Omics International. Available at: [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]

-

Piperazine. NIST WebBook. Available at: [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. omicsonline.org [omicsonline.org]

- 3. impactfactor.org [impactfactor.org]

- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 5. Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholars.direct [scholars.direct]

- 7. ijpsdronline.com [ijpsdronline.com]

- 8. researchgate.net [researchgate.net]

The Versatile Scaffold: Harnessing 1-(3,4-Dimethoxyphenyl)piperazine Hydrochloride in Modern Drug Discovery

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, demanding both innovation and a deep understanding of molecular architecture. Within the vast landscape of chemical scaffolds, the piperazine ring holds a privileged status, serving as a foundational element in a multitude of clinically successful drugs.[1][2][3][4][5][6] This guide delves into the strategic application of a specific and highly valuable derivative, 1-(3,4-Dimethoxyphenyl)piperazine hydrochloride, in the intricate process of drug design and development. We will explore its significance as a versatile starting material, its role in shaping the pharmacological profile of new chemical entities, and provide detailed protocols for its utilization in both synthesis and biological evaluation.

The Significance of the Arylpiperazine Moiety in Neuropharmacology and Beyond

The 1-arylpiperazine motif is a recurring feature in a wide array of centrally acting agents, particularly those targeting neuropsychiatric and neurological disorders.[7][8] Its prevalence stems from a unique combination of physicochemical and structural properties that render it an ideal scaffold for interacting with key biological targets, most notably G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors.[9][10][11][12] The dimethoxyphenyl substitution pattern, in particular, has been explored for its potential to modulate receptor affinity and selectivity.

The piperazine ring itself offers a fascinating duality of rigidity and conformational flexibility. Its chair conformation provides a stable, three-dimensional framework that allows for the precise spatial orientation of substituents, a critical factor in achieving high-affinity binding to receptor pockets.[2] Concurrently, the nitrogen atoms introduce basicity, which can be crucial for forming salt bridges and other key interactions with acidic residues in the target protein. This basicity also influences the pharmacokinetic properties of the molecule, such as solubility and membrane permeability.[3]

Core Applications in Drug Design

The 1-(3,4-Dimethoxyphenyl)piperazine scaffold has proven to be a valuable starting point for the development of a diverse range of therapeutic agents, with two prominent areas of application:

-

Central Nervous System (CNS) Agents: The structural resemblance of the arylpiperazine core to endogenous neurotransmitters like serotonin and dopamine makes it a prime candidate for designing ligands that modulate the activity of their respective receptors.[9][13] This has led to the development of numerous antipsychotic, antidepressant, and anxiolytic drugs.[8] The 3,4-dimethoxy substitution can be strategically employed to fine-tune the electronic and steric properties of the aromatic ring, thereby influencing the binding affinity and selectivity for different receptor subtypes.

-

Antifungal Agents: The piperazine moiety has also been incorporated into the design of novel antifungal agents.[14][15][16][17] These compounds often work by inhibiting key fungal enzymes, such as those involved in ergosterol biosynthesis, a critical component of the fungal cell membrane. The lipophilicity and structural features of the 1-(3,4-Dimethoxyphenyl)piperazine core can be leveraged to enhance the compound's ability to penetrate the fungal cell wall and reach its intracellular target.

Structure-Activity Relationships (SAR): A Guiding Principle

The power of the 1-(3,4-Dimethoxyphenyl)piperazine scaffold lies in the ability to systematically modify its structure to optimize pharmacological activity. The following table summarizes key structure-activity relationships that have been observed in the broader class of arylpiperazine derivatives, providing a valuable framework for the rational design of new drug candidates.

| Structural Modification | Effect on Biological Activity | Rationale |

| Substitution on the Phenyl Ring | Modulates receptor affinity and selectivity. Electron-withdrawing groups can influence binding to specific receptor subtypes. | Alters the electronic properties and steric bulk of the aryl moiety, impacting interactions with the receptor binding pocket. |

| Nature of the Linker at the N4-Position | The length and flexibility of the linker are critical for optimal interaction with the target receptor. | Determines the distance and orientation of the terminal functional group relative to the arylpiperazine core, which is crucial for engaging with secondary binding sites. |

| Terminal Functional Group | The nature of the terminal group (e.g., amide, imide, another aromatic ring) significantly influences the pharmacological profile (agonist, antagonist, or partial agonist activity). | This group often forms key interactions with the receptor, dictating the functional outcome of binding. |

| Substitution on the Piperazine Ring | Can influence metabolic stability and receptor subtype selectivity. | Modifications to the piperazine ring can alter the overall conformation and lipophilicity of the molecule. |

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis of derivatives and the in vitro and in vivo evaluation of their biological activity.

Synthesis of N-Alkylated Derivatives of 1-(3,4-Dimethoxyphenyl)piperazine

This protocol describes a general method for the N-alkylation of 1-(3,4-Dimethoxyphenyl)piperazine hydrochloride to introduce a variety of functionalized side chains.

Protocol 1: N-Alkylation via Nucleophilic Substitution

-

Deprotonation: In a round-bottom flask, dissolve 1-(3,4-Dimethoxyphenyl)piperazine hydrochloride (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF). Add a base, such as potassium carbonate (K₂CO₃, 2.5 eq) or diisopropylethylamine (DIPEA, 3.0 eq), to neutralize the hydrochloride salt and deprotonate the secondary amine of the piperazine.

-

Reaction with Alkyl Halide: To the stirred suspension, add the desired alkyl halide (e.g., a bromo- or chloro-functionalized linker, 1.1 eq).

-

Heating: Heat the reaction mixture to an appropriate temperature (typically 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-alkylated derivative.

In Vitro Evaluation of CNS Receptor Binding Affinity

This protocol outlines a radioligand binding assay to determine the affinity of newly synthesized compounds for specific CNS receptors, such as dopamine D2 and serotonin 5-HT1A receptors.

Protocol 2: Radioligand Binding Assay

-

Membrane Preparation: Utilize commercially available cell membranes expressing the human receptor of interest (e.g., D2 or 5-HT1A).

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

-

Competition Binding: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]-Spiperone for D2 receptors or [³H]-8-OH-DPAT for 5-HT1A receptors) at a concentration close to its Kd value, and varying concentrations of the test compound.

-

Incubation: Incubate the plates at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: After drying the filters, add a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vitro Antifungal Susceptibility Testing

This protocol describes the broth microdilution method for determining the minimum inhibitory concentration (MIC) of synthesized compounds against pathogenic fungi.

Protocol 3: Broth Microdilution Antifungal Susceptibility Assay

-

Fungal Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans or Aspergillus fumigatus) according to CLSI guidelines.

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

-

Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. This can be determined visually or by using a spectrophotometer to measure the optical density.

In Vivo Evaluation of Antipsychotic-like Activity

This protocol describes the use of a rodent model of hyperlocomotion to assess the potential antipsychotic-like effects of synthesized compounds.[18][19][20][21][22]

Protocol 4: Amphetamine-Induced Hyperlocomotion in Mice

-

Animal Acclimation: Acclimate male mice to the testing environment (e.g., open-field arenas) for at least 60 minutes before the experiment.

-

Compound Administration: Administer the test compound or vehicle control via an appropriate route (e.g., intraperitoneal injection) at various doses.

-

Pre-treatment Time: Allow for a pre-treatment period (e.g., 30-60 minutes) for the compound to be absorbed and distributed.

-

Induction of Hyperlocomotion: Administer a psychostimulant such as d-amphetamine (e.g., 2-5 mg/kg, i.p.) to induce hyperlocomotion.

-

Locomotor Activity Monitoring: Immediately place the mice back into the open-field arenas and record their locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 60-90 minutes) using an automated tracking system.

-

Data Analysis: Compare the locomotor activity of the compound-treated groups to the vehicle-treated control group to determine if the test compound can attenuate the amphetamine-induced hyperlocomotion.

In Vivo Evaluation of Antifungal Efficacy

This protocol outlines a murine model of systemic candidiasis to evaluate the in vivo efficacy of promising antifungal compounds.[23]

Protocol 5: Murine Model of Systemic Candidiasis

-

Immunosuppression (Optional): For some models, mice may be immunosuppressed (e.g., with cyclophosphamide) to establish a more robust infection.

-

Infection: Intravenously infect the mice with a standardized inoculum of a pathogenic Candida species.

-

Treatment: Begin treatment with the test compound or a vehicle control at a specified time post-infection (e.g., 2 hours) and continue for a defined period (e.g., 7 days). The route of administration will depend on the compound's properties.

-

Monitoring: Monitor the mice daily for signs of illness and mortality.

-

Fungal Burden Determination: At the end of the treatment period, or upon humane endpoint, euthanize the animals and harvest target organs (e.g., kidneys, brain). Homogenize the organs and plate serial dilutions on appropriate agar plates to determine the fungal burden (colony-forming units per gram of tissue).

-

Data Analysis: Compare the fungal burden and survival rates of the compound-treated groups to the vehicle-treated control group to assess the in vivo efficacy of the test compound.

Visualizing the Workflow and Pathways

To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways.

Caption: A generalized workflow for the synthesis and evaluation of 1-(3,4-Dimethoxyphenyl)piperazine derivatives.

Caption: A simplified diagram of the dopamine D2 receptor signaling pathway and the inhibitory action of an arylpiperazine antagonist.

Conclusion

1-(3,4-Dimethoxyphenyl)piperazine hydrochloride is a valuable and versatile scaffold in modern drug discovery. Its inherent structural and physicochemical properties make it an excellent starting point for the design and synthesis of novel therapeutic agents targeting a range of diseases, particularly those affecting the central nervous system and fungal infections. By understanding the key structure-activity relationships and employing robust synthetic and biological evaluation protocols, researchers can effectively harness the potential of this privileged structure to develop the next generation of innovative medicines. The detailed application notes and protocols provided herein are intended to serve as a comprehensive resource for scientists and drug development professionals engaged in this critical endeavor.

References

- Animal models for the evaluation of antipsychotic agents. Fundamental & Clinical Pharmacology, 37(3), 447-460.

- Animal models for predicting the efficacy and side effects of antipsychotic drugs.

- Exploration of piperazine-azole hybrids as antifungal agents against drug-resistant Candida albicans. Bioorganic Chemistry, 166, 109181.

- Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(11), 3413.

- Animal models for the evaluation of antipsychotic agents.

- Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents. ACS Omega, 4(4), 6986-6999.

- Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention. Frontiers in Behavioral Neuroscience, 16, 990393.

- Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. Molecular Interventions, 8(2), 82-95.

- Enhanced D1 affinity in a series of piperazine ring substituted 1-piperazino-3-arylindans with potential atypical antipsychotic activity. Journal of Medicinal Chemistry, 37(14), 2236-2244.

- The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500366.

- N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. Journal of Medicinal Chemistry, 46(18), 3752-3763.

- Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1234.

- Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 34(8), 2543-2548.

- Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry, 64(15), 11359-11386.

- Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7432-7447.

- Piperazine‐Modified Ketoconazole Derivatives Show Increased Activity against Fungal and Trypanosomatid Pathogens. ChemMedChem, 17(21), e202200385.

- The medicinal chemistry of piperazines: A review. ChemMedChem, 19(12), e202400037.

- 1-Substituted-4-[3-(1,2,3,4-tetrahydro-5- or 7-methoxynaphthalen-1-yl)propyl]piperazines: influence of the N-1 piperazine substituent on 5-HT1A receptor affinity and selectivity versus D2 and alpha1 receptors. Part 6. Bioorganic & Medicinal Chemistry, 8(5), 873-881.

- Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Current Drug Targets, 20(14), 1461-1474.

- SAR of compound 30 as neuroprotective agents.

- Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)

- Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Chemistry & Biodiversity, 19(11), e202200720.

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- Parallel synthesis and dopamine D3/D2 receptor screening of novel {4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}carboxamides. Bioorganic & Medicinal Chemistry, 13(6), 2009-2014.

- 1-(3,4-dimethoxybenzyl)-4-(2-methoxyphenyl)piperazine hydrochloride. PubChem.

- 1-(3,4-dimethoxyphenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine. ChemDiv.

- The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery. Benchchem.

- The piperazine scaffold for novel drug discovery efforts: the evidence to date.

- Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. Mini-Reviews in Medicinal Chemistry, 16(16), 1315-1337.

- iodoallyl)-N'-4-(3'',4''-dimethoxyphenethyl)-piperazine.

- Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegener

- SAR studies of ω‐(4‐(2‐methoxyphenyl)piperazin‐1‐yl)alkanoic acid derivatives.

- Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 599-611.

Sources

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Parallel synthesis and dopamine D3/D2 receptor screening of novel {4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Exploration of piperazine-azole hybrids as antifungal agents against drug-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Animal models for the evaluation of antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention [frontiersin.org]

- 22. Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

In Vivo Application Notes & Protocols: 1-(3,4-Dimethoxyphenyl)piperazine hydrochloride for Preclinical Psychosis Models

I. Introduction: The Rationale for Investigating 1-(3,4-Dimethoxyphenyl)piperazine

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically successful drugs targeting the central nervous system (CNS).[1][2] Many piperazine derivatives exhibit potent pharmacological activity, particularly through modulation of monoamine pathways involving dopamine and serotonin.[1] This has made them a fertile ground for discovering novel antipsychotic, antidepressant, and anxiolytic agents.